molecular formula C10H13NO B3054306 1-Propanone, 1-(4-methylphenyl)-, oxime CAS No. 59507-21-0

1-Propanone, 1-(4-methylphenyl)-, oxime

Cat. No.: B3054306
CAS No.: 59507-21-0
M. Wt: 163.22 g/mol
InChI Key: KJRGLBSIKSRFMS-UHFFFAOYSA-N
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Description

1-Propanone, 1-(4-methylphenyl)-, oxime (CAS: 59507-21-0) is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . Its IUPAC name is N-[1-(4-methylphenyl)propylidene]hydroxylamine, and it is commonly referred to as 1-p-tolylpropan-1-one oxime. The structure consists of a propanone backbone with a 4-methylphenyl (p-tolyl) group at the carbonyl carbon and an oxime functional group (-NOH) replacing the ketone oxygen. This compound is synthesized via oximation reactions, where hydroxylamine reacts with the corresponding ketone precursor .

Properties

IUPAC Name

N-[1-(4-methylphenyl)propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRGLBSIKSRFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428310
Record name 1-Propanone, 1-(4-methylphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-21-0
Record name 1-Propanone, 1-(4-methylphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Phenylacetone Oxime (2-Propanone, 1-phenyl-, oxime)
  • Molecular Formula: C₉H₁₁NO
  • Molecular Weight : 149.19 g/mol
  • Key Differences : The absence of a methyl group on the phenyl ring distinguishes this compound. It exhibits reduced steric hindrance and slightly lower molecular weight compared to the 4-methyl derivative. Applications include intermediates in pharmaceutical synthesis .
1-Propanone, 1-(4-bromophenyl)-, oxime
  • Molecular Formula: C₉H₁₀BrNO
  • Molecular Weight : 228.09 g/mol
  • Key Differences : The bromine substituent introduces electron-withdrawing effects, increasing reactivity in electrophilic substitutions. The higher molecular weight (due to Br) impacts solubility and boiling points .
1-Propanone, 1-(2-methylphenyl)-, oxime
  • Molecular Formula: C₁₀H₁₃NO
  • Molecular Weight : 163.22 g/mol

Functional Group Modifications

1-(4-Hydroxyphenyl)-1-propanone oxime
  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Key Differences : The hydroxyl group enhances polarity, improving water solubility. This compound is a candidate for metal chelation in coordination chemistry .
1-(4-Ethoxyphenyl)-1-propanone oxime
  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.25 g/mol
  • Key Differences : The ethoxy group increases lipophilicity, making it more suitable for lipid membrane penetration in drug design .

Complex Derivatives with Extended Functionality

1-[4-(1,1-Dimethylethyl)phenyl]-3-(4-morpholinyl)-1-propanone O-(cyclopropylmethyl)oxime
  • Molecular Formula : C₂₁H₃₂N₂O₂
  • Molecular Weight : 344.49 g/mol
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-(3-fluorobenzyl)oxime
  • Molecular Formula: C₂₃H₂₁ClFNO₃S
  • Molecular Weight : 445.94 g/mol
  • Key Differences : The sulfonyl and halogenated groups enhance electrophilicity and metabolic stability, relevant in agrochemical development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
1-p-Tolylpropan-1-one oxime C₁₀H₁₃NO 163.22 4-methylphenyl Intermediate in organic synthesis
Phenylacetone oxime C₉H₁₁NO 149.19 Phenyl Pharmaceutical precursor
1-(4-Bromophenyl)propan-1-one oxime C₉H₁₀BrNO 228.09 4-bromophenyl Electrophilic reactivity
1-(4-Hydroxyphenyl)propan-1-one oxime C₉H₁₁NO₂ 165.19 4-hydroxyphenyl Metal chelation
1-(4-Ethoxyphenyl)propan-1-one oxime C₁₁H₁₅NO₂ 193.25 4-ethoxyphenyl Lipophilic drug design

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